5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine
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Overview
Description
5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often optimize these steps to achieve higher yields and purity.
Chemical Reactions Analysis
5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups under suitable conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and propargylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent fibroblast growth factor receptor inhibitory activity.
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H10BrN3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-benzyl-2-bromopyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H10BrN3/c14-12-8-15-13-11(16-12)6-7-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
WMRUOAGDUFOLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=NC(=CN=C32)Br |
Origin of Product |
United States |
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